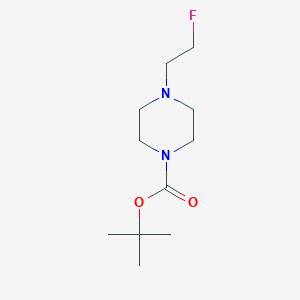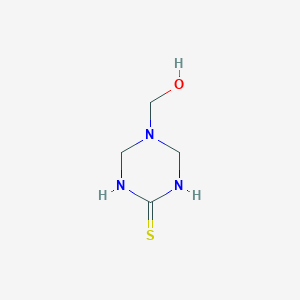
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione, also known as S-HMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. S-HMTT is a white crystalline solid that is soluble in water and ethanol. It is a derivative of 1,3,5-triazinane and contains a thione functional group.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to be related to the presence of the thione functional group. Thione compounds are known to possess antioxidant properties and can scavenge free radicals. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione may also act as a chelating agent, binding to metal ions and preventing them from participating in oxidative reactions.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has low toxicity and is well-tolerated in vivo. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been shown to possess antitumor activity, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is its low toxicity and high solubility in water and ethanol, making it easy to handle in the laboratory. However, the compound is relatively unstable and can decompose in the presence of light and heat. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione research. One area of interest is the development of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione could be further studied for its potential use as a corrosion inhibitor in industrial applications.
Métodos De Síntesis
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione can be synthesized by the reaction of 1,3,5-triazinane-2-thione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the addition of formaldehyde to the nitrogen atom of the triazine ring, followed by the elimination of water to form 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and antioxidant properties. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been investigated for its potential use as a corrosion inhibitor, as well as a chelating agent in metal ion removal. The compound has been used in the synthesis of other compounds and materials, such as metal complexes and nanoparticles.
Propiedades
Número CAS |
187745-34-2 |
|---|---|
Nombre del producto |
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione |
Fórmula molecular |
C4H9N3OS |
Peso molecular |
147.2 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C4H9N3OS/c8-3-7-1-5-4(9)6-2-7/h8H,1-3H2,(H2,5,6,9) |
Clave InChI |
UDZRTUHOIMAPQS-UHFFFAOYSA-N |
SMILES |
C1NC(=S)NCN1CO |
SMILES canónico |
C1NC(=S)NCN1CO |
Sinónimos |
1,3,5-Triazine-2(1H)-thione,tetrahydro-5-(hydroxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



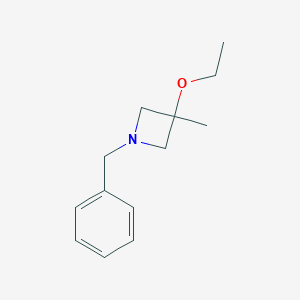

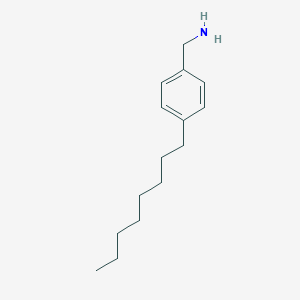
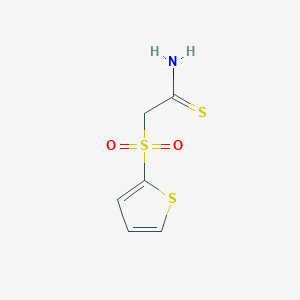
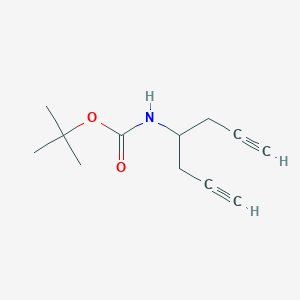
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
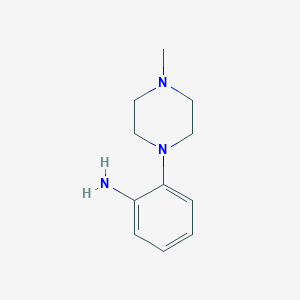
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
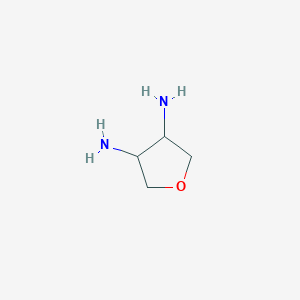
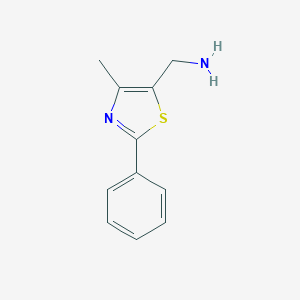
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
